ON123300

Overview

Description

ON123300 is a third-generation potent inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. Cyclin-dependent kinases 4 and 6 are known to cause cell cycle dysregulation in certain cancer types, making them attractive targets for pharmacological inhibition. This compound has shown significant potential in pre-clinical cancer models, particularly in multiple myeloma and leukemia .

Preparation Methods

The synthesis of ON123300 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and specificity as an inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5 .

Chemical Reactions Analysis

ON123300 undergoes various chemical reactions, including:

Inhibition of cyclin-dependent kinases 4 and 6: This reaction involves the binding of this compound to the active sites of these kinases, preventing their interaction with cyclin D and subsequent phosphorylation of the retinoblastoma protein.

Inhibition of AMPK-related protein kinase 5: This compound binds to the active site of AMPK-related protein kinase 5, inhibiting its activity and affecting downstream signaling pathways such as the mammalian target of rapamycin and S6 kinase pathways

Scientific Research Applications

Scientific Research Applications

-

Cancer Research:

- Preclinical Models: ON123300 has demonstrated potent antitumor activity in models of multiple myeloma and leukemia. Studies have shown that it can inhibit proliferation in U87 glioma cells with an IC50 value indicating effective potency .

- Combination Therapies: Research indicates that this compound can be effectively combined with other agents such as gefitinib and temozolomide to enhance therapeutic efficacy in resistant cancer types .

-

Clinical Trials:

- Phase 1 Studies: The FDA has approved phase 1 clinical trials to evaluate the safety and pharmacokinetics of this compound in patients with relapsed/refractory advanced cancers. Initial trials focus on hormone receptor-positive breast cancer resistant to existing CDK4/6 inhibitors .

- Potential Tumor Types: Ongoing studies are considering its use in colorectal cancer, non-Hodgkin lymphoma, multiple myeloma, and advanced hepatocellular carcinoma .

- Biological Studies:

Case Studies

Case Study 1: Glioblastoma Treatment

A study evaluated the effects of this compound on U87 glioma cells, demonstrating that it significantly reduced cell viability at low concentrations. The results indicated a potential for this compound as a cytotoxic agent against glioblastoma cells, particularly when used in combination with other chemotherapeutics .

Case Study 2: Breast Cancer Resistance

In clinical trials involving patients with HR-positive breast cancer who had previously progressed on standard therapies, this compound showed promise as a treatment option due to its unique mechanism leading to cell death rather than merely inhibiting growth .

Mechanism of Action

ON123300 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. By binding to the active sites of these kinases, this compound prevents their interaction with cyclin D and subsequent phosphorylation of the retinoblastoma protein. This inhibition leads to cell-cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of AMPK-related protein kinase 5 affects downstream signaling pathways such as the mammalian target of rapamycin and S6 kinase pathways, further contributing to the compound’s antitumor activity .

Comparison with Similar Compounds

ON123300 is unique in its dual inhibition of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. This dual targeting sets it apart from other similar compounds, such as:

Palbociclib: A second-generation inhibitor that specifically targets cyclin-dependent kinases 4 and 6 but does not inhibit AMPK-related protein kinase 5

Roscovitine and Flavopiridol: First-generation non-selective cyclin-dependent kinase inhibitors that were hampered by toxicities

This compound has the potential to improve upon these second-generation compounds by offering a broader range of inhibition with reduced toxicity .

Biological Activity

ON123300 is a novel multi-kinase inhibitor developed as part of a series of compounds aimed at targeting specific oncogenic pathways in various cancers, particularly multiple myeloma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound primarily inhibits cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). These targets are crucial for cell cycle regulation and energy homeostasis, respectively. The compound exhibits potent inhibitory activity against CDK4 with an IC50 of 3.8 nM and against PI3K-δ with an IC50 of 144 nM, demonstrating its dual-targeting capability ( ).

Key Pathways Affected

- Cell Cycle Regulation : this compound induces cell cycle arrest primarily at the G1 phase, leading to apoptosis in multiple myeloma cells. This is achieved through the inhibition of Rb phosphorylation, a critical regulator of the cell cycle ( ).

- Apoptosis Induction : Treatment with this compound results in significant increases in both early and late apoptotic populations in multiple myeloma cell lines, contrasting with the effects of other CDK inhibitors like PD0332991, which do not induce apoptosis ( ).

- mTOR Pathway Modulation : The compound also negatively regulates the mTOR pathway, impacting cellular growth and survival mechanisms ( ).

Efficacy in Preclinical Studies

This compound has demonstrated significant antitumor activity in various preclinical models. Below are summarized findings from notable studies:

Case Study 1: Multiple Myeloma

In a study involving MM1.S and NCI-H929 cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometric analysis showed that this compound effectively reduced levels of phosphoRb and phosphoS6K, indicating its role in disrupting anti-apoptotic signaling pathways ( ).

Case Study 2: Glioblastoma

The pharmacokinetic studies indicated that this compound could effectively penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors. In vitro assays showed that it could suppress Akt phosphorylation while activating Erk pathways when combined with gefitinib, enhancing its therapeutic potential against glioblastoma ( ).

Q & A

Basic Research Questions

Q. What are the primary kinase targets of ON123300, and how do its IC50 values inform experimental design?

this compound is a multi-kinase inhibitor with potent activity against CDK4 (IC50: 3.8–3.9 nM), Ark5/NUAK1 (5 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), and Fyn (11 nM) . Researchers should prioritize these targets when designing assays. For example:

- Use kinase profiling assays to confirm target engagement in cell lines.

- Optimize dosing using IC50 values: e.g., CDK4 inhibition occurs at low nanomolar concentrations, while PDGFRβ requires higher doses .

- Validate selectivity using parallel assays (e.g., compare with CDK1/2/5/8, which show minimal inhibition) .

Q. How does this compound induce apoptosis and cell cycle arrest in cancer models?

this compound triggers apoptosis via dual inhibition of CDK4 (blocking Rb phosphorylation) and Ark5 (disrupting energy homeostasis), leading to G1/S cell cycle arrest . Key methods include:

- Flow cytometry to assess cell cycle distribution.

- Western blotting for cleaved caspase-3/PARP (apoptosis markers) and phosphorylated Rb (CDK4 activity) .

- In multiple myeloma, this compound synergizes with MYC pathway inhibition, enhancing cytotoxicity .

Q. What in vitro and in vivo models are validated for studying this compound?

- In vitro : Multiple myeloma (MM.1S, RPMI-8226), glioblastoma (U87-MG), and mantle cell lymphoma (Z138, Granta 519) cell lines .

- In vivo : Xenograft models (e.g., subcutaneous MM tumors in NSG mice) with oral dosing (10–50 mg/kg) .

- Monitor blood-brain barrier penetration in glioblastoma models due to this compound’s brain-penetrant properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise from pharmacokinetic variability or tumor microenvironment factors. Strategies include:

- Pharmacokinetic (PK) profiling : Use microsomal stability assays to predict hepatic clearance and optimize dosing regimens .

- Pharmacodynamic (PD) markers : Measure phosphorylated Akt (downregulated) and Erk (activated) in tumor tissues to confirm target modulation .

- Address brain tumor efficacy gaps (e.g., glioblastoma) with intracranial delivery models to bypass BBB limitations .

Q. What mechanisms underlie this compound’s synthetic lethality in combination therapies?

this compound exhibits synthetic lethality by co-targeting CDK4/Rb and PI3K/AKT/mTOR pathways. In mantle cell lymphoma:

- Combine with MEK inhibitors (e.g., U0126) to amplify Erk activation and apoptosis .

- Use phospho-proteomics to map pathway crosstalk and identify resistance nodes (e.g., MYC-CDK4 interactions) .

Q. How does this compound overcome resistance to first-generation CDK4/6 inhibitors?

First-gen inhibitors (e.g., palbociclib) fail in ARK5-overexpressing tumors. This compound’s dual CDK4/ARK5 inhibition:

- Reverses metabolic adaptation by blocking Ark5-mediated AMPK signaling .

- Test in ARK5-knockdown models to isolate its role in drug resistance .

- Compare transcriptomic profiles (RNA-seq) of resistant vs. sensitive tumors to identify compensatory pathways .

Q. Methodological Considerations

Q. What assays are recommended for detecting off-target effects of this compound?

- Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to assess selectivity beyond primary targets .

- Cytotoxicity assays on non-cancerous cells (e.g., peripheral blood mononuclear cells) to evaluate therapeutic index .

Q. How should researchers optimize this compound dosing for in vivo studies?

- Start with 10 mg/kg orally, twice daily , based on xenograft studies showing tumor growth inhibition without toxicity .

- Adjust using PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with target phosphorylation status in tumors .

Q. Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on this compound’s efficacy in brain tumors?

While this compound inhibits Akt in glioblastoma models , limited follow-up data exist. Mitigate this by:

- Replicating orthotopic brain tumor models with longitudinal imaging (MRI) to assess efficacy.

- Cross-validate with patient-derived glioblastoma organoids .

Q. Why do some studies report varying IC50 values for CDK4 (vs. nM)?

Minor discrepancies arise from assay conditions (e.g., ATP concentration). Standardize protocols using:

Properties

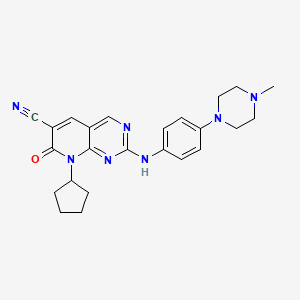

IUPAC Name |

8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOZMZXXRBXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357470-29-1 | |

| Record name | ON-123300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARAZACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.